Computed Lipophilicity (XLogP) Advantage Over the 5-Cyclohexyl Analog
The target compound has a computed XLogP of 3.2 (PubChem [1]), a value within the optimal range for oral absorption (1–5). Although no experimental log P data are publicly available for the closest analogs, the 5‑cyclohexyl derivative N‑(5‑cyclohexyl‑1,3,4‑oxadiazol‑2‑yl)benzofuran‑2‑carboxamide is expected to be significantly more lipophilic (estimated XLogP ≈3.8) due to the six additional methylene units, while the 5‑(4‑methoxyphenyl)methyl analog (CAS 954720‑35‑5) is anticipated to be slightly less lipophilic (estimated XLogP ≈2.8) because of the polar methoxy group. The moderate lipophilicity of the target compound may offer a better solubility–permeability balance than the bulkier cyclohexyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | N‑(5‑cyclohexyl‑1,3,4‑oxadiazol‑2‑yl)benzofuran‑2‑carboxamide (estimated XLogP ≈3.8; not experimentally verified) |
| Quantified Difference | ΔXLogP ≈ −0.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A lower, still drug‑like XLogP suggests the target compound may exhibit superior aqueous solubility and lower non‑specific protein binding compared to highly lipophilic analogs, facilitating in‑vitro assay reproducibility.
- [1] PubChem Compound Summary for CID 52417146, N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1251565-29-3 (accessed 2026‑04‑29). View Source
